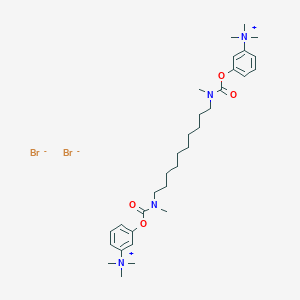

Demecarium bromide

Overview

Description

Demecarium bromide, known by its trade name Humorsol, is a carbamate parasympathomimetic drug that acts as an acetylcholinesterase inhibitor. It is primarily used as a medication for glaucoma, applied directly to the eye to reduce elevated intraocular pressure .

Scientific Research Applications

Demecarium bromide has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study acetylcholinesterase inhibition.

Biology: Researchers use it to investigate the effects of acetylcholinesterase inhibitors on biological systems.

Medicine: It is primarily used to treat glaucoma by reducing intraocular pressure.

Industry: It has applications in the development of new drugs and therapeutic agents

Mechanism of Action

Target of Action

Demecarium bromide is an indirect-acting parasympathomimetic agent, also known as a cholinesterase inhibitor and anticholinesterase . Its primary targets are the enzymes pseudocholinesterase and acetylcholinesterase . These enzymes are responsible for breaking down acetylcholine, a neurotransmitter that is released at the neuroeffector junction of parasympathetic postganglion nerves .

Mode of Action

This compound works by inactivating the cholinesterases that break down acetylcholine . This prolongs the effect of acetylcholine, leading to an increase in its concentration at sites of cholinergic transmission . In the eye, this causes constriction of the iris sphincter muscle (causing miosis) and the ciliary muscle .

Biochemical Pathways

The increased concentration of acetylcholine due to the action of this compound affects the parasympathetic nervous system. It leads to the constriction of the iris sphincter muscle and the ciliary muscle in the eye . This facilitates the outflow of the aqueous humor, which in turn leads to a reduction in intraocular pressure .

Pharmacokinetics

It is known that it is applied directly to the eye in order to reduce elevated intraocular pressure associated with glaucoma . As this compound reversibly inhibits cholinesterase, it can be administered less frequently than other parasympathomimetic drugs, such as carbachol .

Result of Action

The primary result of this compound’s action is the reduction of intraocular pressure. This is achieved through the constriction of the iris sphincter muscle and the ciliary muscle, which improves the drainage of the fluid in the eye (aqueous humour) . This makes it an effective treatment for glaucoma .

Action Environment

The environment in which this compound acts is primarily the eye, where it is applied topically It is worth noting that high doses of demecarium may cause organophosphate toxicity, particularly if flea treatments containing organophosphates are administered at the same time .

Safety and Hazards

Future Directions

The development of new glaucoma medications is slow, arduous, costly, and optimized for the human rather than canine eye. Therefore, the improvement of surgical management of canine glaucoma may offer more promise in the foreseeable future for long‐term IOP control and sight preservation . When administered with a topical corticosteroid, demecarium can delay the onset of primary glaucoma in dogs .

Biochemical Analysis

Biochemical Properties

Demecarium bromide plays a significant role in biochemical reactions as it acts as an acetylcholinesterase inhibitor . It prolongs the effect of acetylcholine, a neurotransmitter released at the neuroeffector junction of parasympathetic postganglion nerves, by inactivating the cholinesterases that break it down . This interaction with enzymes and proteins leads to its therapeutic effects.

Cellular Effects

This compound influences cell function by causing constriction of the iris sphincter muscle and the ciliary muscle in the eye . This action facilitates the outflow of the aqueous humor, leading to a reduction in intraocular pressure . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its role as a cholinesterase inhibitor .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a cholinesterase inhibitor . It inactivates both pseudocholinesterase and acetylcholinesterase, leading to an accumulation of acetylcholine at sites of cholinergic transmission . This accumulation results in the observed physiological effects, such as miosis (constriction of the pupil) and increased drainage of the aqueous humor .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to decrease intraocular pressure for up to 48 hours . Its long-acting nature means it can be administered less frequently than other parasympathomimetic drugs

Dosage Effects in Animal Models

In animal models, particularly dogs, this compound has been used to delay the onset of primary glaucoma . High doses of this compound may cause organophosphate toxicity, especially if administered concurrently with flea treatments containing organophosphates .

Metabolic Pathways

This compound’s role in metabolic pathways is primarily linked to its function as a cholinesterase inhibitor . By inactivating cholinesterases, it affects the metabolism of acetylcholine, a key neurotransmitter in the nervous system .

Transport and Distribution

Given its application as a topical ophthalmic solution, it is reasonable to infer that its primary site of action is within the cells of the eye .

Subcellular Localization

The subcellular localization of this compound is likely to be at the synapses of neurons where acetylcholine is released, given its role as a cholinesterase inhibitor . More detailed studies are needed to confirm this and to identify any potential targeting signals or post-translational modifications that may direct it to specific compartments or organelles.

Preparation Methods

The synthesis of demecarium bromide involves the reaction of trimethylammonium derivatives with decamethylene dibromide. The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods are similar but scaled up to accommodate larger quantities .

Chemical Reactions Analysis

Demecarium bromide undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Common reagents for substitution reactions include halides and other nucleophiles, leading to the formation of substituted derivatives

Comparison with Similar Compounds

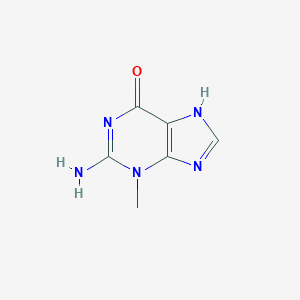

Demecarium bromide is unique among acetylcholinesterase inhibitors due to its long-acting nature. Similar compounds include:

Carbachol: Another parasympathomimetic drug, but with a shorter duration of action.

Diisopropyl fluorophosphate: A potent acetylcholinesterase inhibitor, but with different applications and toxicity profiles

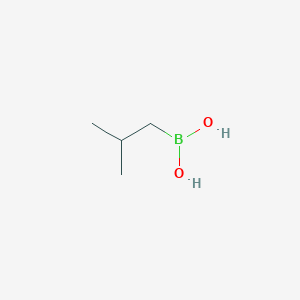

Properties

| { "Design of the Synthesis Pathway": "Demecarium bromide can be synthesized by the reaction of N,N,N-trimethyl-3-(2-methylpropyl)ammonium chloride with sodium bromide in the presence of silver oxide.", "Starting Materials": [ "N,N,N-trimethyl-3-(2-methylpropyl)ammonium chloride", "Sodium bromide", "Silver oxide" ], "Reaction": [ "Add N,N,N-trimethyl-3-(2-methylpropyl)ammonium chloride and sodium bromide to a reaction flask", "Add silver oxide to the reaction flask", "Heat the reaction mixture to 60-70°C and stir for 6-8 hours", "Cool the reaction mixture and filter the precipitate", "Wash the precipitate with water and dry it to obtain Demecarium bromide" ] } | |

CAS No. |

56-94-0 |

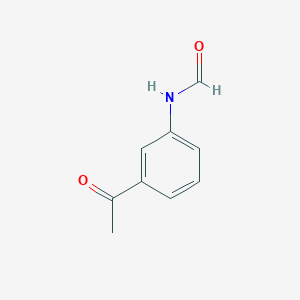

Molecular Formula |

C32H52BrN4O4+ |

Molecular Weight |

636.7 g/mol |

IUPAC Name |

trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium;bromide |

InChI |

InChI=1S/C32H52N4O4.BrH/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8;/h17-22,25-26H,9-16,23-24H2,1-8H3;1H/q+2;/p-1 |

InChI Key |

WMPGXFWTTMMVIA-UHFFFAOYSA-M |

SMILES |

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-].[Br-] |

Canonical SMILES |

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-] |

Appearance |

Ssolid powder |

Color/Form |

WHITE POWDER SLIGHTLY YELLOW, CRYSTALLINE POWDER |

melting_point |

164-170 |

| 56-94-0 | |

physical_description |

Solid |

shelf_life |

AQ SOLN ARE STABLE STABLE TO AUTOCLAVING, & RETAIN THEIR POTENCY FOR PROLONGED PERIODS |

solubility |

FREELY SOL IN WATER, ALCOHOL; SPARINGLY SOL IN ACETONE; INSOL IN ETHER |

Synonyms |

3,3’-[1,10-decanediylbis[(methylimino)carbonyloxy]]bis[N,N,N-trimethylbenzenaminium Bromide; (m-Hydroxyphenyl)trimethylammonium Bromide Decamethylenebis[methylcarbamate]; (m-hydroxyphenyl)trimethylammonium Bromide Decamethylenebis[methylcarbamate]; 3, |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

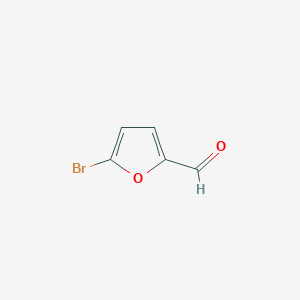

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B32435.png)

![[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate](/img/structure/B32460.png)